1H-Pyrazole-4-carbaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

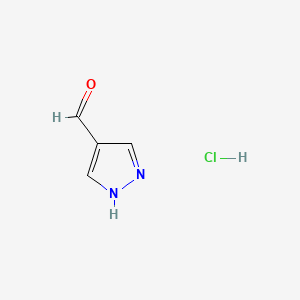

1H-Pyrazole-4-carbaldehyde hydrochloride is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrazole-4-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrazole with formylating agents such as Vilsmeier-Haack reagent (DMF-POCl3 adduct) in dimethylformamide (DMF) . Another method includes the use of N-protected 4-pyrazolylmagnesium bromide as a key intermediate .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective processes. One-pot condensation reactions using hydroxylamine hydrochloride and formic acid as a medium, followed by dehydration with orthophosphoric acid, have been reported to yield high efficiency and excellent yields (98-99%) .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to pyrazole-4-carboxylic acid.

Reduction: Formation of pyrazole-4-methanol.

Substitution: Formation of pyrazole-4-carbonitrile through reaction with hydroxylamine hydrochloride.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like hydroxylamine hydrochloride and formic acid.

Major Products

Oxidation: Pyrazole-4-carboxylic acid.

Reduction: Pyrazole-4-methanol.

Substitution: Pyrazole-4-carbonitrile.

Scientific Research Applications

1H-Pyrazole-4-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

1H-Pyrazole-4-carbaldehyde hydrochloride can be compared with other similar compounds such as:

1H-Pyrazole-4-carbonitrile: Similar in structure but contains a nitrile group instead of an aldehyde group.

1H-Pyrazole-4-carboxylic acid: Formed through the oxidation of this compound.

1H-Pyrazole-4-methanol: Formed through the reduction of this compound.

The uniqueness of this compound lies in its versatility as an intermediate for synthesizing a wide range of biologically active compounds and its efficient production methods .

Biological Activity

1H-Pyrazole-4-carbaldehyde hydrochloride is a compound that has generated interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure with a formyl group at the 4-position. The synthesis typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group onto the pyrazole framework. Various derivatives have been synthesized to enhance biological activity and selectivity.

Synthesis Overview

| Reaction Type | Starting Materials | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | Pyrazole derivative + DMF + POCl3 | 48 |

| Microwave-assisted | 1-phenyl-3-(tosyloxy)phenylpropane-1,3-dione + hydrazine | 78-90 |

Antimicrobial Activity

Research indicates that 1H-pyrazole-4-carbaldehyde and its derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against various bacterial strains such as Escherichia coli, Bacillus subtilis, and fungi like Aspergillus niger. For instance, a study reported that certain pyrazole derivatives demonstrated an inhibition rate comparable to standard antibiotics at concentrations around 40 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of 1H-pyrazole-4-carbaldehyde has been linked to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that derivatives of this compound can reduce inflammation markers significantly. One study found that specific derivatives exhibited anti-inflammatory activity comparable to diclofenac sodium, a commonly used anti-inflammatory drug .

Anticancer Activity

The anticancer properties of 1H-pyrazole-4-carbaldehyde are particularly noteworthy. Several studies have highlighted its efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against these cancer types, indicating potent antiproliferative effects .

Case Study: Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their effects on cancer cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.01 |

| Compound B | HepG2 | 0.03 |

| Compound C | A549 | 0.39 |

These findings suggest that modifications to the pyrazole structure can significantly enhance anticancer activity.

The biological activities of 1H-pyrazole-4-carbaldehyde are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of COX enzymes involved in inflammatory processes.

- Induction of Apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways, leading to cell death.

- Antimicrobial Mechanisms : The presence of the pyrazole ring enhances interaction with bacterial cell membranes, disrupting their integrity.

Properties

IUPAC Name |

1H-pyrazole-4-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O.ClH/c7-3-4-1-5-6-2-4;/h1-3H,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIWZEJJEPAMBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.